molecular formula C8H12N2O B1425386 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal CAS No. 1344347-84-7

2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal

Cat. No.: B1425386
CAS No.: 1344347-84-7
M. Wt: 152.19 g/mol
InChI Key: ACKFOTCTHFASHN-UHFFFAOYSA-N
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Description

2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of 1-methylhydrazine with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of pyrazole derivatives often involves multicomponent reactions and the use of transition-metal catalysts to enhance yield and selectivity . Photoredox reactions and microwave-assisted synthesis are also employed to improve efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal involves its interaction with specific molecular targets and pathways. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. For example, pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and p38 MAP kinase, which are involved in inflammatory processes . The compound’s effects are mediated through binding to the active sites of these enzymes, leading to changes in their conformation and activity .

Comparison with Similar Compounds

2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-methyl-3-(2-methylpyrazol-3-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-7(6-11)5-8-3-4-9-10(8)2/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKFOTCTHFASHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NN1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal
Reactant of Route 2
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal
Reactant of Route 3
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal
Reactant of Route 4
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal
Reactant of Route 5
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal
Reactant of Route 6
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal

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